molecular formula C3H7BO2 B131927 Cyclopropylboronic acid CAS No. 411235-57-9

Cyclopropylboronic acid

Cat. No. B131927
M. Wt: 85.9 g/mol
InChI Key: WLVKDFJTYKELLQ-UHFFFAOYSA-N
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Description

Cyclopropylboronic Acid is an organoboronic acid commonly used in highly efficient Suzuki coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The primary method for the synthesis of cyclopropylboronic acids involves cyclopropanation of vinyl boronic acids derived from hydroboration of alkynes . A novel process for synthesizing cyclopropylboronic acid involves the synthesis of cyclopropyl-lithium and the synthesis of the cyclopropyl-boronic acid .


Molecular Structure Analysis

The molecular formula of Cyclopropylboronic acid is C3H7BO2 . Its molecular weight is 85.90 g/mol . The InChIKey of Cyclopropylboronic acid is WLVKDFJTYKELLQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyclopropylboronic Acid undergoes efficient Suzuki-type coupling reactions with a range of aryl and heteroarylbromides . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings .


Physical And Chemical Properties Analysis

Cyclopropylboronic acid has a molecular weight of 85.90 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The topological polar surface area is 40.5 Ų . The heavy atom count is 6 .

Scientific Research Applications

Synthesis Methods and Stereochemistry

  • Cyclopropylboronic acid esters can be synthesized with high stereoselectivity by cycloaddition of carbenes to 1-alkenylboronic acid esters, using methods such as the Simmons-Smith reaction or diazomethane/palladium(II) acetate (Fontani, Carboni, Vaultier, & Maas, 1991).
  • A general method for the stereocontrolled synthesis of cyclopropanes involves the direct hydroboration of alkynes using chiral 1,3,2-dioxaborolane, yielding enantiomerically pure cyclopropylboronic esters (Luithle & Pietruszka, 1999).

Catalytic Applications

  • Cyclopropylboronic acids can be used in palladium-catalyzed cross-coupling reactions to prepare optically active cyclopropanes, retaining the chiral carbon atom's absolute configuration with good yields and enantiomeric excesses (Zhou, Deng, Xia, & Tang, 1998).
  • Rhodium-catalyzed asymmetric addition of cyclopropylboronic acids to electron-deficient alkenes results in high yields of 1,4-addition products with high enantioselectivity (Takechi & Nishimura, 2015).

Functionalization and Derivative Synthesis

  • Copper-mediated coupling reactions of cyclopropylboronic acid with indoles and cyclic amides are efficient, maintaining various functional groups intact during the reaction (Tsuritani et al., 2008).
  • Enantiomerically pure cyclopropylamines, key intermediates in organic synthesis, can be synthesized from cyclopropylboronic esters using trifluoroborates as intermediates (Pietruszka & Solduga, 2009).

Novel Reactions and Synthesis Techniques

  • A novel approach involves copper-catalyzed diastereo- and enantioselective desymmetrization of cyclopropenes to produce nonracemic cyclopropylboronates, useful for synthesizing functionalized cyclopropanes (Parra et al., 2014).
  • The Suzuki reactions with cyclopropylboronic acids enable the synthesis of trans-2-(trifluoromethyl)cyclopropanes, confirming the trans-stereochemistry around the cyclopropyl ring (Duncton & Singh, 2013).

Enantioselective Synthesis

  • Catalytic enantioselective hydroboration of cyclopropenes produces 2,2-disubstituted cyclopropyl boronates with high diastereo- and enantioselectivity, demonstrating the effectiveness of ester and alkoxymethyl substituents as directing groups (Rubina, Rubin, & Gevorgyan, 2003).

Safety And Hazards

Cyclopropylboronic acid should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Cyclopropylboronic Acid is increasingly relevant to the pharmaceutical industry, as they can serve as sp3 -rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . The global Cyclopropylboronic Acid market is projected to reach US$ million in 2029, increasing from US$ million in 2022, with the CAGR of % during the period of 2023 to 2029 .

properties

IUPAC Name

cyclopropylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVKDFJTYKELLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375402
Record name Cyclopropylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylboronic acid

CAS RN

411235-57-9
Record name Cyclopropylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=411235-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
506
Citations
P Fontani, B Carboni, M Vaultier, G Maas - Synthesis, 1991 - thieme-connect.com
… precursors for the cyclopropanation route to cyclopropylboronic acid esters. In a preliminary … a catalytic amount of Pd(OAc)2, cyclopropylboronic acid esters 2a-h are obtained in good to …
Number of citations: 63 www.thieme-connect.com
S Bénard, L Neuville, J Zhu - Chemical Communications, 2010 - pubs.rsc.org
Reaction of anilines, primary and secondary aliphatic amines with cyclopropylboronic acid in dichloroethane in the presence of Cu(OAc)2 (1 equiv.), 2,2′-bipyridine (1 equiv.) and …
Number of citations: 64 pubs.rsc.org
DJ Wallace, C Chen - Tetrahedron Letters, 2002 - Elsevier
… However, we were unable to find any reports concerning the preparation or use of unsubstituted cyclopropylboronic acid, and we set out to explore the possibility of utilizing this …
Number of citations: 148 www.sciencedirect.com
JA Spencer, C Jamieson, EPA Talbot - Organic letters, 2017 - ACS Publications
… Simple propargylic silyl ethers can be converted to complex cyclopropylboronic acid pinacol … cyclization to access a range of cyclopropylboronic acid pinacol esters. The scope includes …
Number of citations: 29 pubs.acs.org
S Benard, L Neuville, J Zhu - 2008 - ACS Publications
… Despite a reported unsuccessful attempt at coupling of cyclopropylboronc acid and aniline under Chan−Lam conditions, (12) we decided to evaluate in detail the reaction of cyclopropylboronic …
Number of citations: 80 pubs.acs.org
XZ Wang, MZ Deng - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… Stereodefined alkenyl boronic acids (or esters) are readily a~ailable,~ and alkenylboronic acid esters have been reported to react readily with diethylzinc and …
Number of citations: 58 pubs.rsc.org
JEA Luithle, J Pietruszka - The Journal of Organic Chemistry, 1999 - ACS Publications
… For a more detailed investigation, we synthesized racemic cyclopropylboronic acid rac-25 from ester 27 7e (Scheme 8). We then compared the different coupling protocols to form …
Number of citations: 160 pubs.acs.org
E Benoit, A Fnaiche, A Gagnon - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
… led us to explore the use of cyclopropylboronic acid in the O-… best of our knowledge, cyclopropylboronic acid or its various … to explore the use of cyclopropylboronic acid (25) as an S-…
Number of citations: 6 www.beilstein-journals.org
SM Zhou, MZ Deng, LJ Xia… - Angewandte Chemie …, 1998 - Wiley Online Library
… active cyclopropylboronic acid in good yield (Scheme 2). … the optically active cyclopropylboronic acid could easily enter … In addition, the reactions of cyclopropylboronic acid of the …
Number of citations: 136 onlinelibrary.wiley.com
MAJ Duncton, R Singh - Organic letters, 2013 - ACS Publications
… In summary, this paper describes the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester 5 and its use in Suzuki cross-coupling reactions with aryl or heteroaryl …
Number of citations: 62 pubs.acs.org

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